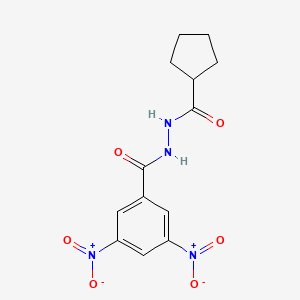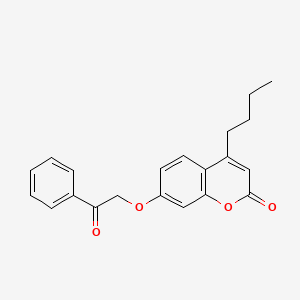
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide
説明
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide, also known as AM-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. AM-2201 is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of the endocannabinoid system in the body. In
作用機序
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors, which are primarily located in the central nervous system and immune system, respectively. Activation of these receptors by 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide leads to the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, resulting in its analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various ion channels, including calcium and potassium channels, which are involved in the regulation of neuronal excitability. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide also inhibits the reuptake of neurotransmitters such as serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
実験室実験の利点と制限
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide has several advantages for lab experiments. It is highly potent and selective for the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the use of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide in lab experiments is limited by its potential toxicity and adverse effects, which can lead to cell death and tissue damage.
将来の方向性
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide. One area of interest is the development of novel analogs and derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide with improved therapeutic properties and reduced toxicity. Another area of research is the elucidation of the molecular mechanisms underlying the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide, which could lead to the development of more targeted and effective therapies for various medical conditions. Additionally, further studies are needed to understand the long-term effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide on the brain and body, as well as its potential for abuse and addiction.
科学的研究の応用
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, anxiety, and depression. It has been found to be a potent analgesic, anxiolytic, and antidepressant agent in preclinical studies. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide has also been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-3-6-11-24-23(26)18-15-20(25-19-8-5-4-7-17(18)19)16-9-10-21-22(14-16)28-13-12-27-21/h4-5,7-10,14-15H,2-3,6,11-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEFZRPAXDIQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2,4-dichlorophenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4771075.png)
![N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4771080.png)




![4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4771125.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B4771136.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771164.png)

![N-isopropyl-1'-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4771170.png)